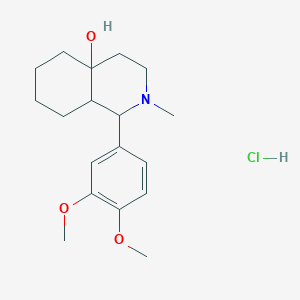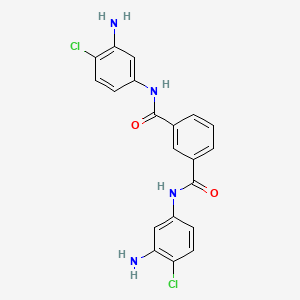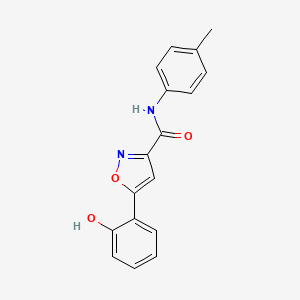
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride, also known as PD-148515, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of isoquinolinol derivatives and has been studied for its various biological effects. In
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE) and increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In addition, 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been reported to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has also been reported to have low toxicity and good solubility in water. However, there are also some limitations to its use in lab experiments. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has poor stability in acidic conditions and may degrade over time. In addition, it may interact with other compounds in the experimental system, leading to potential confounding effects.
Direcciones Futuras
For research on 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride could include:
1. Investigation of the mechanism of action of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in various disease models.
2. Development of more stable analogs of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride for improved therapeutic efficacy.
3. Exploration of the potential use of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in combination with other drugs for enhanced therapeutic effects.
4. Investigation of the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in vivo.
5. Assessment of the safety and toxicity of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in preclinical and clinical studies.
Conclusion
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound that has been studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-methyl-1,4-cyclohexanedione in the presence of a reducing agent. The resulting product is then hydrolyzed to obtain 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride. This synthesis method has been reported in the literature and has been optimized for higher yields.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-19-11-10-18(20)9-5-4-6-14(18)17(19)13-7-8-15(21-2)16(12-13)22-3;/h7-8,12,14,17,20H,4-6,9-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMFVHWXXURCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCC2C1C3=CC(=C(C=C3)OC)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6040846.png)
![N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6040849.png)
![2-{3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-3-oxopropyl}-5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazole](/img/structure/B6040851.png)
![2-{4-[(2,2-dimethylmorpholin-4-yl)methyl]phenyl}-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6040859.png)

![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6040878.png)
![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)
![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)

![1-(2-methoxy-5-{[(3-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6040920.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6040923.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)